3-Fluorosalicylaldehyde

Catalog No.
S708934
CAS No.
394-50-3
M.F
C7H5FO2
M. Wt
140.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorosalicylaldehyde

CAS Number

394-50-3

Product Name

3-Fluorosalicylaldehyde

IUPAC Name

3-fluoro-2-hydroxybenzaldehyde

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

InChI

InChI=1S/C7H5FO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H

InChI Key

NWDHTEIVMDYWQJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)O)C=O

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C=O

Synthesis of Schiff Base Derivatives

Schiff base compounds are formed by the condensation of an aldehyde or ketone with a primary amine. Research has explored 3-fluorosalicylaldehyde as a building block for the synthesis of novel Schiff base derivatives []. These derivatives may possess various biological properties, making them interesting candidates for further investigation in medicinal chemistry [].

Origin: 3-Fluorosalicylaldehyde is not a naturally occurring compound. It is synthesized in laboratories for various research and industrial applications [].

Significance: This compound serves as a valuable building block in organic synthesis due to the presence of the aldehyde functional group (CHO) and the fluorine atom. The fluorine atom introduces unique electronic properties that can influence the reactivity and properties of the final molecule [].


Molecular Structure Analysis

3-Fluorosalicylaldehyde has the molecular formula C7H5FO2. Its structure consists of a benzene ring with a hydroxyl group (OH) at position 2 and a formyl group (CHO) at position 3. A fluorine atom is attached at position 3 of the benzene ring.

Key features:

  • The presence of the aldehyde group makes it reactive and allows it to participate in condensation reactions for the formation of complex molecules [].
  • The fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the aldehyde group and the overall molecule [].

Chemical Reactions Analysis

Synthesis

Several methods exist for the synthesis of 3-Fluorosalicylaldehyde. One common approach involves the reaction of 3-fluorophenol with chloroformate followed by hydrolysis [].

3-FC6H4OH + COCl2 -> 3-FC6H4OCOOCl3-FC6H4OCOOCl + H2O -> 3-Fluorosalicylaldehyde + HCl

Other Reactions:

3-Fluorosalicylaldehyde can undergo various reactions typical of aldehydes. These include:

  • Aldol condensation with other carbonyl compounds to form complex molecules [].
  • Reductive amination to form amines [].
  • Oxidation to form the corresponding carboxylic acid (3-fluorosalicylic acid) [].
Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in relevant scientific literature.


Physical And Chemical Properties Analysis

  • Melting point: 41-43 °C []
  • Boiling point: 220-222 °C [] (decomposition)
  • Solubility: Soluble in organic solvents like ethanol, methanol, and acetone. Slightly soluble in water [].
  • Stability: Stable under normal storage conditions. May decompose on exposure to heat or strong acids/bases [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-2-hydroxybenzaldehyde

Dates

Modify: 2023-08-15

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